4-Fluoro-3-methylphenylacetic acid

Catalog No.
S825965
CAS No.
1000520-92-2
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-methylphenylacetic acid

CAS Number

1000520-92-2

Product Name

4-Fluoro-3-methylphenylacetic acid

IUPAC Name

2-(4-fluoro-3-methylphenyl)acetic acid

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-6-4-7(5-9(11)12)2-3-8(6)10/h2-4H,5H2,1H3,(H,11,12)

InChI Key

VZDGZGNZGMJNPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)CC(=O)O)F

Canonical SMILES

CC1=C(C=CC(=C1)CC(=O)O)F

4-Fluoro-3-methylphenylacetic acid (CAS 1000520-92-2) is a disubstituted phenylacetic acid derivative. It primarily serves as a specialized building block in medicinal chemistry and synthetic organic chemistry. The strategic placement of both a fluorine atom and a methyl group on the phenyl ring provides specific steric and electronic properties that are leveraged in the synthesis of complex target molecules, particularly in the development of biologically active compounds. [REFS-1, REFS-2]

The precise 4-fluoro, 3-methyl substitution pattern is critical and not functionally interchangeable with simpler analogs like 3-methylphenylacetic acid. In the synthesis of bioactive molecules, this specific arrangement has been shown to be a key determinant of the final compound's potency. Substituting this precursor with a non-fluorinated version can lead to a dramatic loss of biological activity, as the 4-fluoro group is directly responsible for a significant enhancement in potency. For research programs where maximizing efficacy is the primary goal, using a generic or non-fluorinated analog presents a significant risk of producing a substantially less effective final compound. [1]

Precursor Suitability: Delivers a >30-Fold Potency Increase in a Downstream Bioactive Compound

In a structure-activity relationship (SAR) study for anti-cryptosporidial agents, a target molecule synthesized using 4-fluoro-3-methylphenylacetic acid as a precursor exhibited an EC50 of 0.37 µM. In a direct comparison, the analogous molecule synthesized from the non-fluorinated precursor, 3-methylphenylacetic acid, was significantly less potent, with an EC50 of 12 µM. [1]

Evidence DimensionInhibitory Potency (EC50) of Downstream Aryl Acetamide Derivative
Target Compound Data0.37 µM (from 4-Fluoro-3-methylphenylacetic acid precursor)
Comparator Or Baseline12 µM (from 3-methylphenylacetic acid precursor)
Quantified Difference~32-fold higher potency
ConditionsIn vitro assay against Cryptosporidium parvum (Cp HCT-8 assay).

This demonstrates that the specific 4-fluoro substitution on the precursor directly translates to a critical and substantial increase in the biological potency of the final molecule, making it a required building block for maximizing efficacy.

Precursor for High-Potency Drug Candidates in Infectious Disease Research

This compound is the right choice for synthetic campaigns targeting novel therapeutics where structure-activity relationships indicate a need for potency enhancement. As demonstrated in anti-cryptosporidial research, its use as a starting material can yield final compounds with significantly improved efficacy compared to those derived from non-fluorinated analogs. [1]

Structure-Activity Relationship (SAR) Studies Requiring Potency Modulation

Ideal for medicinal chemistry programs investigating the impact of fluorine substitution on biological activity. Its use, when compared directly with derivatives made from 3-methylphenylacetic acid or 4-fluorophenylacetic acid, allows researchers to precisely quantify the contribution of the specific 4-fluoro, 3-methyl substitution pattern to target binding and overall potency. [1]

XLogP3

1.8

Wikipedia

(4-Fluoro-3-methylphenyl)acetic acid

Dates

Last modified: 08-16-2023

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